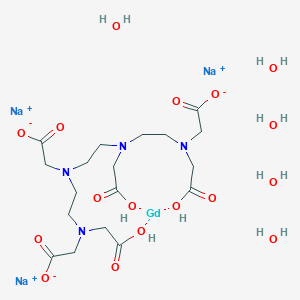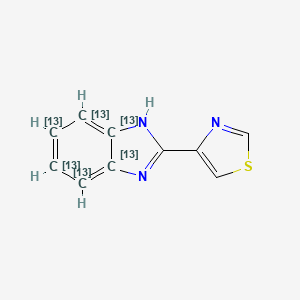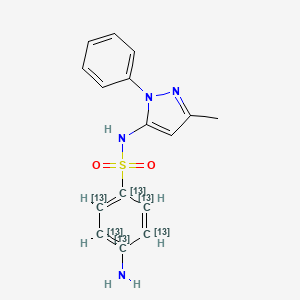
2,4-Difluorophenylboronic acid mida ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorophenylboronic acid mida ester: is a protected boronic acid derivative that incorporates methylimindodiacetic acid (MIDA). This compound is known for its stability and prolonged shelf life, which makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluorophenylboronic acid mida ester typically involves the condensation of 2,4-Difluorophenylboronic acid with methylimindodiacetic acid (MIDA). This reaction is carried out under mild conditions to ensure the stability of the boronic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluorophenylboronic acid mida ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the formation of carbon-carbon bonds between the boronic acid derivative and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalyst, aryl or vinyl halide, base (e.g., potassium carbonate)
Conditions: Mild temperatures, typically around 50-80°C, in an aqueous or organic solvent.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: 2,4-Difluorophenylboronic acid mida ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its stability and reactivity make it an ideal reagent for the development of new drugs and therapeutic agents .
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a key reagent in the manufacturing of high-performance materials .
Mécanisme D'action
The mechanism by which 2,4-Difluorophenylboronic acid mida ester exerts its effects involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The MIDA ligand provides stability to the boronic acid derivative, preventing premature reactions and ensuring selective coupling .
Comparaison Avec Des Composés Similaires
- 2,3-Difluorophenylboronic acid mida ester
- 2,4-Difluorophenylboronic acid pinacol ester
Comparison: 2,4-Difluorophenylboronic acid mida ester is unique due to its incorporation of the MIDA ligand, which provides enhanced stability and prolonged shelf life compared to other boronic acid derivatives. This makes it particularly valuable in iterative cross-coupling sequences where selective and controlled reactions are required .
Propriétés
Formule moléculaire |
C11H10BF2NO4 |
|---|---|
Poids moléculaire |
269.01 g/mol |
Nom IUPAC |
2-(2,4-difluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C11H10BF2NO4/c1-15-5-10(16)18-12(19-11(17)6-15)8-3-2-7(13)4-9(8)14/h2-4H,5-6H2,1H3 |
Clé InChI |
AFNQHENRIQSJMU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)

